molecular formula C26H20N2O4 B12101363 N1,N2-Bis(2-phenoxyphenyl)oxalamide

N1,N2-Bis(2-phenoxyphenyl)oxalamide

Cat. No.: B12101363
M. Wt: 424.4 g/mol
InChI Key: ZRLYYWMQSSGJQM-UHFFFAOYSA-N
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Description

N1,N2-Bis(2-phenoxyphenyl)oxalamide is an organic compound with the molecular formula C26H20N2O4 It is a member of the oxalamide family, characterized by the presence of two phenoxyphenyl groups attached to the oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

N1,N2-Bis(2-phenoxyphenyl)oxalamide can be synthesized through the reaction of oxalyl chloride with 2-phenoxyaniline. The reaction typically occurs in an anhydrous solvent such as dichloromethane, under a nitrogen atmosphere to prevent moisture interference. The reaction mixture is stirred at low temperatures, often around 0°C, to control the exothermic nature of the reaction. After the addition of oxalyl chloride, the mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, automated addition of reagents, and enhanced purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N1,N2-Bis(2-phenoxyphenyl)oxalamide undergoes several types of chemical reactions, including:

    Oxidation: The phenoxy groups can be oxidized under strong oxidizing conditions.

    Reduction: The oxalamide core can be reduced to form amines under reducing conditions.

    Substitution: The phenoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of phenoxybenzoquinones.

    Reduction: Formation of phenoxyanilines.

    Substitution: Formation of brominated or nitrated phenoxy derivatives.

Scientific Research Applications

N1,N2-Bis(2-phenoxyphenyl)oxalamide has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of N1,N2-Bis(2-phenoxyphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy groups can engage in π-π stacking interactions with aromatic residues in proteins, while the oxalamide core can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N1,N2-Bis(2-phenylethyl)oxalamide
  • N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide
  • N1,N2-Bis([1,1’-biphenyl]-2-yl)oxalamide

Uniqueness

N1,N2-Bis(2-phenoxyphenyl)oxalamide is unique due to its phenoxyphenyl groups, which provide distinct electronic and steric properties compared to other oxalamides. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H20N2O4

Molecular Weight

424.4 g/mol

IUPAC Name

N,N'-bis(2-phenoxyphenyl)oxamide

InChI

InChI=1S/C26H20N2O4/c29-25(27-21-15-7-9-17-23(21)31-19-11-3-1-4-12-19)26(30)28-22-16-8-10-18-24(22)32-20-13-5-2-6-14-20/h1-18H,(H,27,29)(H,28,30)

InChI Key

ZRLYYWMQSSGJQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4

Origin of Product

United States

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